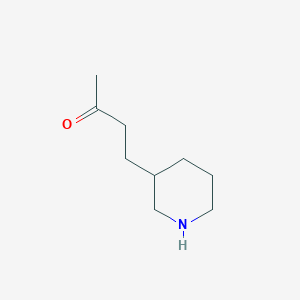

4-(Piperidin-3-yl)butan-2-one

Description

4-(Piperidin-3-yl)butan-2-one is a ketone derivative featuring a piperidin-3-yl substituent at the fourth carbon of a butan-2-one backbone. This structure combines a rigid six-membered amine ring (piperidine) with a ketone functional group, which may confer unique physicochemical and biological properties.

Properties

Molecular Formula |

C9H17NO |

|---|---|

Molecular Weight |

155.24 g/mol |

IUPAC Name |

4-piperidin-3-ylbutan-2-one |

InChI |

InChI=1S/C9H17NO/c1-8(11)4-5-9-3-2-6-10-7-9/h9-10H,2-7H2,1H3 |

InChI Key |

YIBABXGSTAKTEQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)CCC1CCCNC1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Piperidin-3-yl)butan-2-one can be achieved through several synthetic routes. One common method involves the reaction of piperidine with a suitable butanone derivative under controlled conditions. For example, the reaction of piperidine with 4-chlorobutan-2-one in the presence of a base such as sodium hydroxide can yield this compound. The reaction is typically carried out in an organic solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method could be the catalytic hydrogenation of a suitable precursor, such as 4-(Piperidin-3-yl)but-2-en-1-one, using a metal catalyst like palladium or platinum. This process can be conducted in a high-pressure reactor to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(Piperidin-3-yl)butan-2-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction of the ketone group can yield secondary alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The piperidine ring can undergo nucleophilic substitution reactions with electrophiles, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

Oxidation: Formation of 4-(Piperidin-3-yl)butanoic acid.

Reduction: Formation of 4-(Piperidin-3-yl)butan-2-ol.

Substitution: Formation of N-substituted piperidine derivatives.

Scientific Research Applications

4-(Piperidin-3-yl)butan-2-one has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, such as antimicrobial and antiviral properties.

Medicine: It serves as a building block for the development of new drugs, particularly those targeting the central nervous system.

Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(Piperidin-3-yl)butan-2-one depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, it may act as an inhibitor of certain enzymes involved in disease pathways, thereby modulating biological processes. The exact molecular targets and pathways involved can vary based on the specific derivative or formulation used.

Comparison with Similar Compounds

Comparison with Structurally Similar Butan-2-one Derivatives

The following table summarizes key structural analogs of 4-(Piperidin-3-yl)butan-2-one, their substituents, molecular weights, biological activities, and applications based on the provided evidence:

Structural and Functional Insights

Substituent Effects :

- Electron-Donating Groups (e.g., methoxy in 4-(4-Methoxyphenyl)butan-2-one): Enhance stability and facilitate catalytic processes like aldol condensation .

- Electron-Withdrawing Groups (e.g., fluorine in 4-(4-Fluorophenyl)butan-2-one): May increase enzyme inhibition potency by altering electron density .

- Heterocyclic Amines (e.g., piperazinyl/piperidinyl groups): Improve solubility and bioavailability, making such compounds candidates for drug development .

- Biological Activities: Tyrosinase Inhibition: 4-(Phenylsulfanyl)butan-2-one outperforms arbutin in suppressing melanogenesis by downregulating MITF, Trp-1, and Trp-2 proteins .

- Synthetic Methods: Catalytic Tandem Reactions: AuPd nanoalloy catalysts enable efficient one-pot synthesis of 4-(4-Methoxyphenyl)butan-2-one . Biocatalytic Recycling: Immobilized enzymes (e.g., ene-reductases) allow sustainable cofactor recycling for ketone production .

Biological Activity

4-(Piperidin-3-yl)butan-2-one, also referred to as 1-(piperidin-3-yl)butan-2-one, is a synthetic organic compound characterized by a piperidine ring attached to a butanone structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and antiviral properties. This article explores the biological activity of this compound, detailing its mechanisms of action, structure-activity relationships, and relevant case studies.

The molecular formula of this compound is with a molecular weight of approximately 155.24 g/mol. It features a ketone functional group, which enhances its reactivity and potential applications in various fields, particularly in medicinal chemistry and organic synthesis.

The biological activity of this compound is largely attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in disease processes, modulating biochemical pathways critical for disease progression.

- Receptor Modulation : It has been suggested that the compound can modulate receptor activity, contributing to its therapeutic effects.

These interactions are crucial for developing new therapeutic agents based on this compound.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, including Mycobacterium tuberculosis (Mtb). A study involving structure–activity relationship (SAR) analysis identified derivatives of this compound that maintained antibacterial activity while improving physicochemical properties .

Table 1: Antimicrobial Activity Against M. tuberculosis

| Compound | MIC (µM) | Notes |

|---|---|---|

| 4PP-1 | 6.3 | Initial hit with moderate activity |

| 4PP-2 | 2.0 | Improved activity with structural modifications |

| 4PP-3 | 6.8 | Similar activity to initial hit |

Cytotoxic Activity

In addition to antimicrobial effects, studies have evaluated the cytotoxicity of piperidine derivatives against cancer cell lines. For instance, compounds structurally related to this compound exhibited selective toxicity towards neoplastic cells compared to normal cell lines. The selectivity index (SI), which measures the preferential toxicity towards cancer cells over normal cells, was calculated for various analogs .

Table 2: Cytotoxicity Data

| Compound | Cell Line Tested | CC50 (µM) | Selectivity Index |

|---|---|---|---|

| Compound A | HSC-2 | <0.5 | >10 |

| Compound B | HSC-4 | <0.5 | >10 |

| Compound C | HL-60 | <0.5 | >10 |

Case Study 1: Antiviral Properties

A study highlighted the antiviral potential of piperidine derivatives, including this compound. The compound was tested against several viral strains, showing promising results that warrant further investigation into its mechanism as an antiviral agent.

Case Study 2: Structure–Activity Relationship Studies

Further investigations into the SAR of piperidine derivatives revealed that specific substitutions could enhance biological activity while minimizing toxicity. For example, modifications at the piperidine nitrogen or the butanone moiety significantly influenced both antimicrobial and cytotoxic activities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.